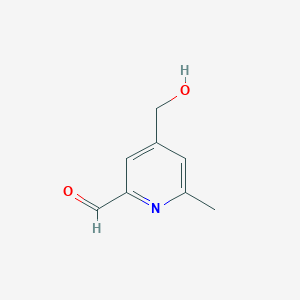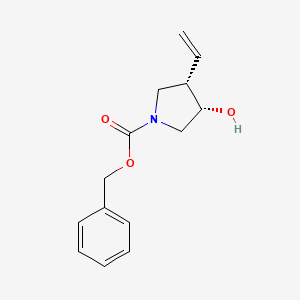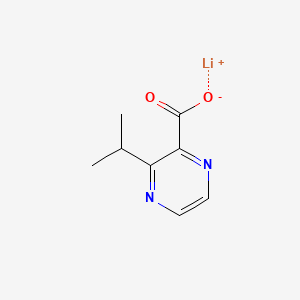
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is part of the pyrazine family, which is known for its diverse applications in pharmaceuticals, organic materials, and bioactive molecules.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced pyrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: The compound exhibits biological activity and is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism by which Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in kinase inhibition and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:
Lithium 3-(pyridin-4-yl)pyrazine-2-carboxylate: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities compared to this compound. The uniqueness of this compound lies in its specific substituents and the resulting properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C8H9LiN2O2 |
|---|---|
Molekulargewicht |
172.1 g/mol |
IUPAC-Name |
lithium;3-propan-2-ylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2.Li/c1-5(2)6-7(8(11)12)10-4-3-9-6;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
WYLGQHCPTYTBNU-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C)C1=NC=CN=C1C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13462444.png)
![Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate](/img/structure/B13462460.png)
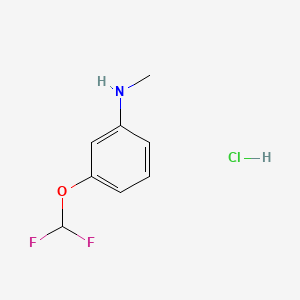
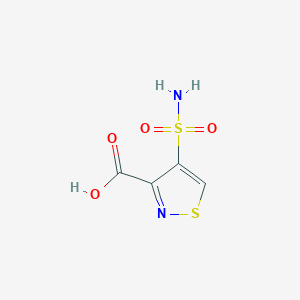
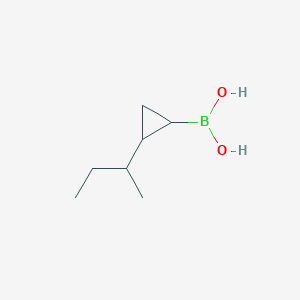
![[3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B13462476.png)
![5-Oxaspiro[3.4]octane-6-carbaldehyde](/img/structure/B13462483.png)
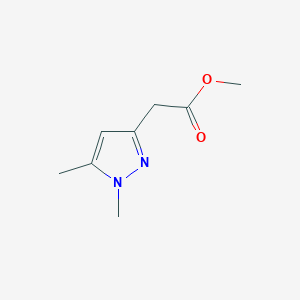
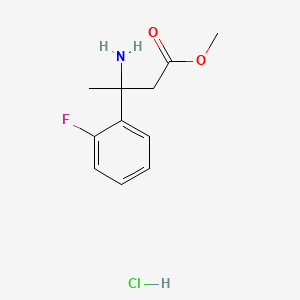
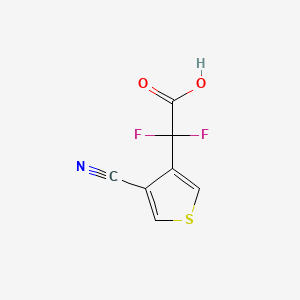
![methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride](/img/structure/B13462509.png)
